

Spectroscopic Profile of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(4-Nitrophenyl)sulfonyl]morpholine

Cat. No.: B092614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of **4-[(4-Nitrophenyl)sulfonyl]morpholine**. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. Furthermore, it presents standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a foundational understanding of the spectroscopic behavior of this compound.

Introduction

4-[(4-Nitrophenyl)sulfonyl]morpholine is a sulfonamide derivative incorporating a p-nitrophenyl group and a morpholine ring. Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The morpholine moiety is also a common feature in many pharmaceuticals, often improving pharmacokinetic properties. A thorough understanding of the spectroscopic properties of this molecule is essential for its identification, characterization, and quality control in synthetic and medicinal chemistry.

applications. While specific experimental spectra for **4-[(4-Nitrophenyl)sulfonyl]morpholine** are not readily available in public databases, its spectroscopic profile can be reliably predicted.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **4-[(4-Nitrophenyl)sulfonyl]morpholine**. These predictions are based on the known spectroscopic behavior of p-nitrophenylsulfonyl and morpholine moieties.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.4	Doublet	2H	Aromatic protons ortho to the nitro group
~ 8.1	Doublet	2H	Aromatic protons ortho to the sulfonyl group
~ 3.7	Triplet	4H	Morpholine protons adjacent to oxygen (-O-CH ₂)
~ 3.2	Triplet	4H	Morpholine protons adjacent to nitrogen (-N-CH ₂)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 150	Aromatic carbon attached to the nitro group
~ 145	Aromatic carbon attached to the sulfonyl group
~ 128	Aromatic carbons ortho to the sulfonyl group
~ 124	Aromatic carbons ortho to the nitro group
~ 66	Morpholine carbons adjacent to oxygen (-O-CH ₂)
~ 46	Morpholine carbons adjacent to nitrogen (-N-CH ₂)

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1530 - 1515	Strong	Asymmetric NO ₂ stretch
~ 1350 - 1340	Strong	Symmetric NO ₂ stretch
~ 1340 - 1320	Strong	Asymmetric SO ₂ stretch
~ 1170 - 1150	Strong	Symmetric SO ₂ stretch
~ 1115 - 1100	Strong	C-O-C stretch of morpholine
~ 930 - 910	Medium	S-N stretch

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
272	$[M]^+$ (Molecular Ion)
186	$[M - C_4H_8NO]^+$
122	$[O_2NC_6H_4]^+$
86	$[C_4H_8NO]^+$ (Morpholine fragment)

Ionization method: Electron Ionization (EI).

Experimental Protocols

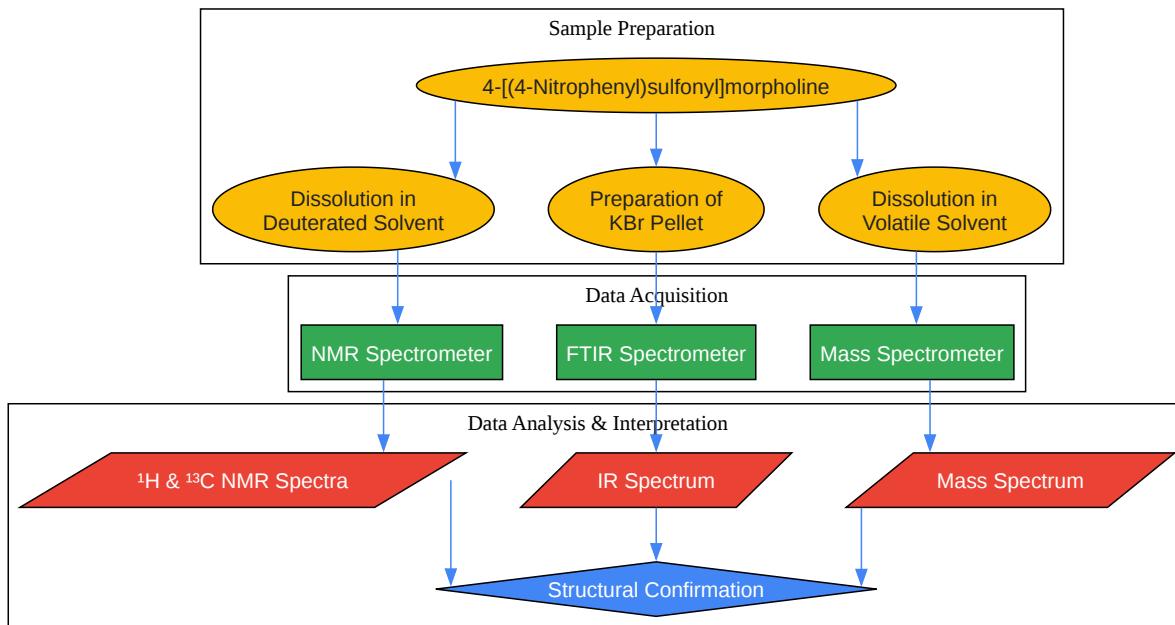
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-[(4-Nitrophenyl)sulfonyl]morpholine**. These protocols are based on standard practices for the analysis of organic sulfonamides.

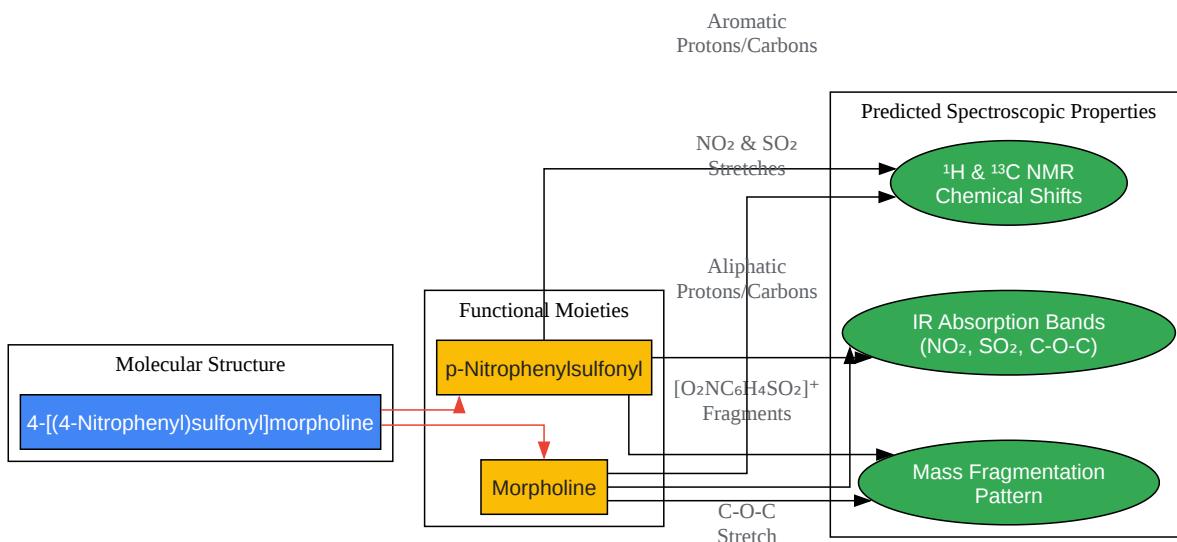
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-[(4-Nitrophenyl)sulfonyl]morpholine** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or corresponding frequency for the instrument used.
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-[(4-Nitrophenyl)sulfonyl]morpholine** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
- FTIR Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.
- Mass Analysis (EI Method):
 - Ionization Source: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.
 - Data Acquisition: Acquire the mass spectrum in full scan mode.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure and its predicted spectroscopic properties.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4-[(4-Nitrophenyl)sulfonyl]morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092614#spectroscopic-properties-nmr-ir-ms-of-4-4-nitrophenyl-sulfonyl-morpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com